

Solubility of (Z)-Methyl 2-acetamido-3-phenylacrylate in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Z)-Methyl 2-acetamido-3-phenylacrylate

Cat. No.: B3023521

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **(Z)-Methyl 2-acetamido-3-phenylacrylate** in Organic Solvents

Authored by: A Senior Application Scientist Introduction

(Z)-Methyl 2-acetamido-3-phenylacrylate is a functionalized acrylate monomer with significant potential in polymer chemistry and materials science. Its utility in these fields is fundamentally linked to its solubility characteristics in various organic solvents, which dictates its processability, reactivity, and ultimately, the properties of the resulting materials. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, designed for researchers, scientists, and professionals in drug development and materials science.

Understanding solubility is a critical first step in many scientific endeavors, from designing polymerization reactions to formulating therapeutic agents.^{[1][2][3]} The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.^[4] However, a more nuanced understanding requires a deeper dive into the physicochemical properties of both the solute and the solvent, as well as the thermodynamic principles governing the dissolution process.

This guide will first explore the molecular characteristics of **(Z)-Methyl 2-acetamido-3-phenylacrylate** and a range of common organic solvents. It will then delve into the theoretical underpinnings of solubility, followed by detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination.

Physicochemical Properties: The Key to Understanding Solubility

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. For **(Z)-Methyl 2-acetamido-3-phenylacrylate**, several key features are important to consider.

(Z)-Methyl 2-acetamido-3-phenylacrylate: A Molecular Profile

(Z)-Methyl 2-acetamido-3-phenylacrylate possesses a molecular weight of approximately 219.24 g/mol .^[5] Its structure contains both polar and non-polar moieties, which gives it a nuanced solubility profile.

Property	Value/Characteristic	Source
Molecular Formula	C12H13NO3	[5][6]
Molecular Weight	219.24 g/mol	[5][6]
Melting Point	121-122 °C	[6][7]
Appearance	White to off-white solid	[6]
Key Functional Groups	Phenyl ring (non-polar), Acetamido group (polar, hydrogen bond donor/acceptor), Methyl ester (polar)	N/A

The presence of the phenyl group imparts a significant non-polar character, suggesting solubility in aromatic or non-polar solvents.^[8] Conversely, the acetamido and methyl ester groups introduce polarity and the capacity for hydrogen bonding, which would favor solubility in

polar solvents.^[8] The interplay of these features means that the solubility of this compound will be highly dependent on the specific solvent used.

A Spectrum of Organic Solvents

The choice of solvent is critical in determining the solubility of **(Z)-Methyl 2-acetamido-3-phenylacrylate**. Organic solvents can be broadly categorized based on their polarity.

Solvent Category	Examples	Key Characteristics
Polar Protic	Methanol, Ethanol	High polarity, capable of hydrogen bonding
Polar Aprotic	Acetone, Dimethyl Sulfoxide (DMSO)	High polarity, not capable of hydrogen bonding
Non-Polar	Toluene, Hexane	Low polarity, interact primarily through van der Waals forces

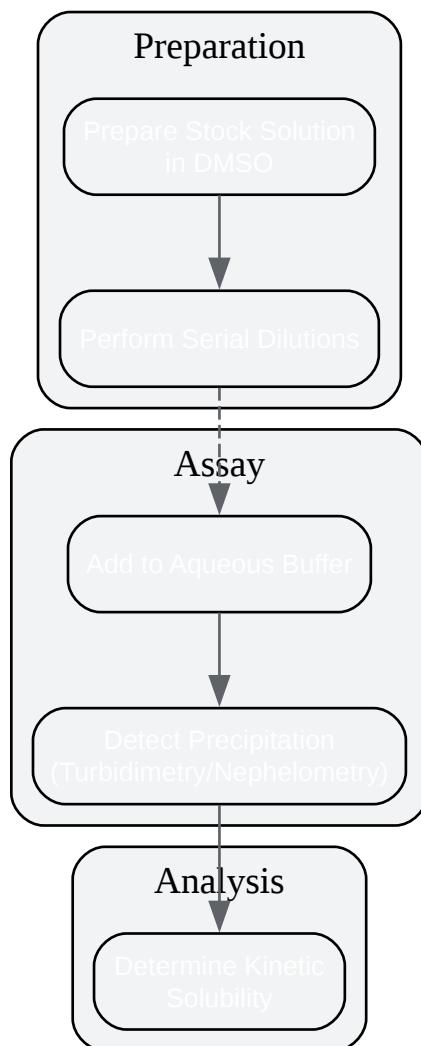
The diverse nature of these solvents offers a range of environments for dissolving **(Z)-Methyl 2-acetamido-3-phenylacrylate**, and understanding their properties is key to predicting solubility.^[9]

The Theoretical Framework of Solubility

While the "like dissolves like" principle is a useful starting point, a more quantitative prediction of solubility can be achieved through thermodynamic models.^[10] The solubility of a solid in a liquid is a thermodynamic equilibrium process, and it can be described by the Gibbs free energy of solution.

Modern approaches to solubility prediction often employ machine learning and thermodynamic cycles to provide accurate estimations.^{[1][2][3]} These models take into account factors such as the activity coefficient, enthalpy of fusion, and melting point of the solute.^{[1][2][3]} While a deep dive into these models is beyond the scope of this guide, it is important to recognize that solubility is a predictable, quantifiable property.

Experimental Determination of Solubility: A Practical Guide


In the absence of readily available solubility data for **(Z)-Methyl 2-acetamido-3-phenylacrylate**, experimental determination is necessary. Two common types of solubility measurements are kinetic and thermodynamic solubility.[11]

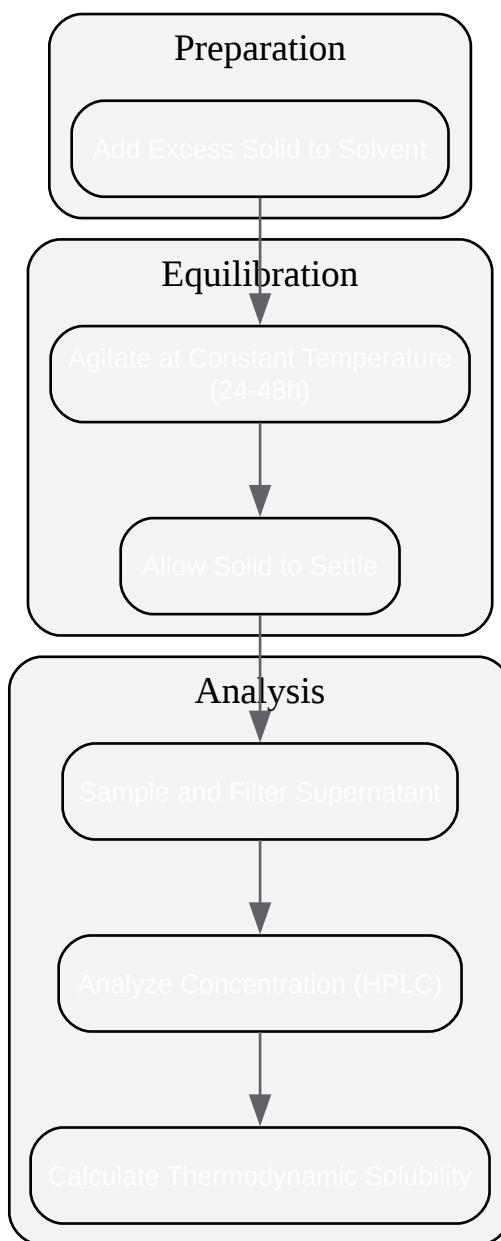
Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is often measured in early-stage research and drug discovery to quickly assess the solubility of a compound under non-equilibrium conditions.[12] This method is typically faster and requires less compound than thermodynamic solubility measurements.

Protocol for Kinetic Solubility Determination

- Stock Solution Preparation: Prepare a high-concentration stock solution of **(Z)-Methyl 2-acetamido-3-phenylacrylate** in a strong organic solvent, such as Dimethyl Sulfoxide (DMSO).[11]
- Serial Dilution: Perform a serial dilution of the stock solution in the same solvent to create a range of concentrations.
- Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) and mix. The introduction of the aqueous anti-solvent will cause the compound to precipitate if its solubility is exceeded.[11]
- Precipitation Detection: The point at which precipitation is first observed is the kinetic solubility. This can be detected visually, by turbidimetry, or by more sensitive methods like nephelometry or dynamic light scattering (DLS).[12]

[Click to download full resolution via product page](#)


Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.^[11] This measurement is more time-consuming but provides a more accurate and fundamental understanding of the compound's solubility. The shake-flask method is the most common approach for determining thermodynamic solubility.^[13]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

- Sample Preparation: Add an excess amount of solid **(Z)-Methyl 2-acetamido-3-phenylacrylate** to a known volume of the desired organic solvent in a sealed vial.
- Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[11]
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
- Sample Collection and Filtration: Carefully withdraw a sample from the supernatant and filter it through a syringe filter (e.g., 0.22 μm) to remove any remaining solid particles.
- Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]
- Solubility Calculation: The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of **(Z)-Methyl 2-acetamido-3-phenylacrylate** in organic solvents is a critical parameter for its application in research and industry. While specific quantitative data is not widely published, a combination of theoretical understanding and robust experimental protocols

can provide the necessary insights. By considering the physicochemical properties of both the solute and the solvent, and by employing systematic experimental methods, researchers can accurately determine the solubility of this compound and optimize its use in their specific applications. The protocols and frameworks provided in this guide offer a comprehensive approach to achieving this understanding.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. *Journal of the American Chemical Society*.
- Thermodynamic modeling of activity coefficient and prediction of solubility. *PubMed*.
- Predicting solubility curves via a thermodynamic cycle and machine learning. *American Chemical Society*.
- (Z)
- Improved Solubility Predictions in scCO₂ Using Thermodynamics-Informed Machine Learning Models. *PubMed*.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. *SlideShare*.
- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. *ChemRxiv*.
- Method Development & Method Validation for Solubility and Dissolution Curves.
- What is the solubility of Acrylic UV Monomer in different solvents?. *Blog*.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- (Z)
- High Throughput Measurement of Compound Solubility and Physical Form with BMI. *Solve Scientific*.
- Solubility & Method for determin
- Measurement and Modeling of Methyl Acrylate Radical Polymerization in Polar and Nonpolar Solvents.
- Acrylate–methacrylate radical copolymerization kinetics of sparingly water-soluble monomers in polar and nonpolar solvents. *Polymer Chemistry* (RSC Publishing).
- Acrylates. *Matyjaszewski Polymer Group - Carnegie Mellon University*.
- How Does Solvent Polarity Impact Compound Solubility?. *YouTube*.
- Methyl (Z)
- 60676-51-9((Z))
- (Z)-Methyl 2-acetylaminoo-3-phenylacrylate CAS#: 60676-51-9.
- (Z)
- 64590-80-3|(E)-2-Acetamido-3-phenylacrylic acid. *BLDpharm*.
- (Z)

- 55065-02-6|(Z)-2-Acetamido-3-phenylacrylic acid. BLDpharm.
- Methyl (Z)-2-Acetamido-3-phenylacrylate 60676-51-9. Tokyo Chemical Industry Co., Ltd. (APAC).
- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
- Methyl (Z)-2-Acetamido-3-phenylacrylate >95.0%(HPLC) 5g.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. youtube.com [youtube.com]
- 5. (Z)-Methyl 2-acetamido-3-phenylacrylate | C12H13NO3 | CID 9964506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 60676-51-9 CAS MSDS ((Z)-Methyl 2-acetylaminio-3-phenylacrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. (Z)-Methyl 2-acetylaminio-3-phenylacrylate | 60676-51-9 [amp.chemicalbook.com]
- 8. uychem.com [uychem.com]
- 9. physchemres.org [physchemres.org]
- 10. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmatutor.org [pharmatutor.org]
- 12. solvescientific.com.au [solvescientific.com.au]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- To cite this document: BenchChem. [Solubility of (Z)-Methyl 2-acetamido-3-phenylacrylate in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3023521#solubility-of-z-methyl-2-acetamido-3-phenylacrylate-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com